N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl ring, a pyrrole, a thiophene, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a thiophene derivative, the triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with a suitable amine.
Attachment of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the chloro-fluorophenyl group is introduced.
Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It can also be used in the development of new biochemical assays.
Medicine
Medically, N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industry, this compound might find applications in the development of new materials with unique properties, such as polymers or coatings that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-containing compounds, such as:
Uniqueness
What sets This compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13ClFN5OS2 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13ClFN5OS2/c19-13-10-12(5-6-14(13)20)21-16(26)11-28-18-23-22-17(15-4-3-9-27-15)25(18)24-7-1-2-8-24/h1-10H,11H2,(H,21,26) |
InChI Key |
RTPMKJNEKFTBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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